molecular formula C6H6BrN B046623 2-Bromoaniline CAS No. 615-36-1

2-Bromoaniline

Cat. No.: B046623
CAS No.: 615-36-1
M. Wt: 172.02 g/mol
InChI Key: AOPBDRUWRLBSDB-UHFFFAOYSA-N
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Description

2-Bromoaniline, also known as o-bromoaniline, is an organic compound with the molecular formula C6H6BrN. It is a primary amine where a bromine atom is substituted at the ortho position of the aniline ring. This compound is widely used as a precursor in the synthesis of various organobromine compounds .

Chemical Reactions Analysis

2-Bromoaniline undergoes various types of chemical reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

a. Building Block for Synthesis

2-Bromoaniline serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bromine atom allows for nucleophilic substitution reactions, making it a valuable precursor for creating more complex molecules.

Case Study: Synthesis of Azo Compounds
A study demonstrated the use of this compound in synthesizing azo compounds through diazotization followed by coupling reactions. These azo compounds are significant in dye production and have applications in textiles and coatings .

b. Copolymer Production

Research has shown that this compound can be copolymerized with aniline to produce conducting polymers such as polyaniline. These materials exhibit enhanced electrical conductivity and are used in sensors, batteries, and electronic devices .

Material Science

a. Conductive Polymers

Conducting polymers derived from this compound are utilized in various applications due to their unique electronic properties. They are particularly useful in the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

ApplicationMaterial TypeProperties
OLEDsPolyanilineHigh conductivity, flexibility
Solar CellsCopolymersEnhanced light absorption

b. Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor in metal surfaces. Its application helps to prevent rust formation and extends the lifespan of metal components in various industries .

Environmental Applications

a. Water Treatment

This compound is part of studies assessing disinfection byproducts (DBPs) formed during water treatment processes, particularly chlorination. Understanding its behavior helps in evaluating the health impacts associated with DBPs, which can include carcinogenic effects from long-term exposure .

b. Antiseptic Properties

Due to its antimicrobial properties, this compound is explored as a potential antiseptic agent in medical applications. Its efficacy against various pathogens makes it a candidate for further research in pharmaceutical formulations .

Industrial Applications

a. Rubber Industry

In the rubber industry, this compound is used as an accelerator in the vulcanization process, improving the mechanical properties of rubber products .

b. Emulsifying Agent

It is also employed as an emulsifying agent in various formulations, enhancing stability and performance across different chemical products.

Mechanism of Action

The mechanism of action of 2-bromoaniline involves its reactivity due to the presence of both the amino and bromine groups. The amino group can participate in nucleophilic substitution reactions, while the bromine atom can undergo electrophilic substitution. These functional groups make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Biological Activity

2-Bromoaniline, an aromatic amine derivative, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, emphasizing its anti-inflammatory, antimicrobial, and anticancer activities, supported by various research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the second position of the aniline ring. Its molecular formula is C₆H₆BrN, and it has a molecular weight of approximately 173.03 g/mol. The compound exhibits both nucleophilic and electrophilic properties due to the presence of the amino group (-NH₂) and the halogen atom.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains and fungi. A study conducted by Bhat et al. (2011) evaluated the antimicrobial efficacy of several derivatives of this compound. The results are summarized in Table 1 below:

CompoundZone of Inhibition (mm)S. aureusE. coliP. aeruginosaC. albicans
IVa1313111210
IVb1514131112
IVc1715141311

Table 1: Antimicrobial activity of compounds derived from this compound .

The study demonstrated that compounds with higher bromine substitution showed increased activity against Gram-positive bacteria like Staphylococcus aureus.

2. Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A significant study assessed its impact on paw edema in rats, revealing dose-dependent inhibition of inflammation (Table 2).

TreatmentDose (mg/kg)Paw Volume Increase (ml)
Control-3.5
Diclofenac Sodium101.5
IVa202.0
IVb201.8

Table 2: Anti-inflammatory activity of selected compounds derived from this compound .

The results indicated that certain derivatives significantly reduced paw volume compared to the control group, suggesting potential therapeutic applications in treating inflammatory conditions.

3. Anticancer Activity

Recent studies have also explored the anticancer potential of compounds derived from this compound. For instance, a study published in European Journal of Medicinal Chemistry reported that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in inflammation and microbial resistance mechanisms. The presence of the bromine atom enhances its electrophilic character, facilitating interactions with nucleophilic sites in biological molecules.

Case Studies

Case Study: Antimicrobial Efficacy

A specific case study focused on the synthesis and evaluation of a series of bromoaniline derivatives revealed that modifications at the para position significantly improved antimicrobial activity against resistant strains of bacteria . The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between these compounds and bacterial enzymes.

Case Study: Anti-inflammatory Mechanism

Another investigation into the anti-inflammatory mechanism revealed that certain derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a potential pathway for therapeutic intervention in chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-bromoaniline from aniline, and what methodology addresses them?

Direct bromination of aniline is impractical due to its strong activating nature, which favors para-substitution over ortho-substitution. To synthesize this compound, aniline is first acetylated (e.g., using ethanoyl chloride) to deactivate the ring, followed by bromination. While 4-bromoaniline is the major product, this compound forms as a minor by-product (~20%) and is separated via fractional crystallization or chromatography .

Q. How should researchers calculate reagent stoichiometry to optimize yields in this compound reactions?

Excess reagents are often used to drive reactions to completion. For example, in diazotization reactions involving this compound, sodium nitrite (NaNO₂) is typically added at 1.6 equivalents to ensure complete conversion of the limiting reagent (this compound). This 60% excess minimizes unreacted starting material, as confirmed by molar ratio analysis .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound poses acute toxicity risks, including methemoglobinemia upon absorption. Aquatic toxicity data indicate an EC₅₀ of 3 mg/L for Daphnia magna (48-hour exposure). Researchers must use fume hoods, wear nitrile gloves, and store the compound in locked, well-ventilated areas. Waste must be disposed of via approved hazardous waste facilities .

Advanced Research Questions

Q. Why does this compound undergo unexpected bromine migration during N-alkylation, and how can this be mitigated?

Under biphasic alkylation conditions (e.g., with benzyl bromide and aqueous NaOH), this compound undergoes bromine migration from the 2- to 4-position via an arenium ion intermediate. The reaction involves HBr elimination, Br₂ generation, and preferential bromination at the para position due to steric and electronic factors. To suppress rearrangement, use single-phase conditions (e.g., DMF with K₂CO₃) or avoid bromide-containing reagents .

Q. How does this compound’s reactivity compare to other halogenated anilines in defect engineering for carbon nanotubes?

In single-walled carbon nanotube (SWCNT) defect functionalization, this compound exhibits higher selectivity (≥80%) for E₁₁*⁻ defects compared to 5-fluoro-2-iodoaniline. The bromine substituent’s moderate steric bulk and electronegativity enable efficient sp³ defect formation, as shown in photoluminescence spectroscopy and reactivity studies .

Q. What analytical techniques differentiate this compound from its isomers, and what mechanistic insights do they provide?

Tandem mass spectrometry (MS/MS) distinguishes isomers via characteristic fragmentation. For this compound, the protonated molecule ([M+H]⁺) loses HBr (m/z 92), a pathway absent in meta/para isomers. Isotopic labeling and collision-induced dissociation (CID) confirm this ortho-specific behavior, critical for structural validation in synthetic workflows .

Q. How do steric and electronic effects influence the stability of N-alkyl-2-bromoaniline derivatives?

N-Alkylation reduces conjugation between the nitrogen lone pair and the aromatic ring, destabilizing arenium ion intermediates. For example, N,N-dibenzyl-2-bromoaniline adopts a twisted conformation that minimizes steric repulsion, lowering susceptibility to bromine migration. Computational studies (DFT) and X-ray crystallography validate these conformational effects .

Q. Methodological Guidance

  • For synthetic reproducibility : Use anhydrous conditions and monitor reactions via TLC or HPLC to detect intermediates (e.g., monobenzylated products) that may undergo rearrangement .
  • For defect engineering : Optimize reaction time and temperature (e.g., 50°C for 24 hours) to balance defect density with SWCNT integrity .
  • For isomer analysis : Combine GC-MS with isotopic labeling (e.g., deuterated solvents) to resolve fragmentation pathways .

Properties

IUPAC Name

2-bromoaniline
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InChI

InChI=1S/C6H6BrN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AOPBDRUWRLBSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6BrN
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DSSTOX Substance ID

DTXSID5060645
Record name 2-Bromoaniline
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Molecular Weight

172.02 g/mol
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Physical Description

Brown solid; mp = 27-32 deg C; [Alfa Aesar MSDS]
Record name 2-Bromoaniline
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Vapor Pressure

0.04 [mmHg]
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CAS No.

615-36-1
Record name 2-Bromoaniline
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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